

IUPAC nomenclature for 2-Methyl-4-heptanone and isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-4-heptanone

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An In-depth Technical Guide to the IUPAC Nomenclature and Isomerism of **2-Methyl-4-heptanone**

Introduction to IUPAC Nomenclature of Ketones

In organic chemistry, a ketone is a compound containing a carbonyl group (C=O) bonded to two other carbon atoms.^[1] The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming ketones to ensure clarity and consistency in scientific communication.

The fundamental rules for naming ketones are as follows:

- **Identify the Parent Alkane:** The longest continuous carbon chain that contains the carbonyl carbon is identified. The name of this alkane forms the base of the ketone's name.
- **Apply the Suffix:** The "-e" suffix of the parent alkane is replaced with the suffix "-one".^{[2][3]}
- **Number the Carbon Chain:** The chain is numbered starting from the end that gives the carbonyl carbon the lowest possible locant (position number).^[2] This position is indicated by a number before the "-one" suffix (e.g., propan-2-one).
- **Identify and Name Substituents:** Any alkyl groups or other substituents attached to the parent chain are named and their positions are indicated by numbers. Substituents are listed alphabetically in the final name.

Analysis of 2-Methyl-4-heptanone

The name "**2-Methyl-4-heptanone**" (or the IUPAC preferred 2-methylheptan-4-one) can be deconstructed to determine its chemical structure.

- -heptan-: Indicates a seven-carbon parent chain.
- -4-one: Specifies a ketone with the carbonyl group located at the fourth carbon atom.
- 2-methyl-: Denotes a methyl group (CH_3) attached to the second carbon atom of the parent chain.

The carbon at position 2 is a chiral center because it is bonded to four different groups: a hydrogen atom, a methyl group, a $-\text{CH}_2\text{CH}_3$ group, and a $-\text{CH}_2\text{C}(=\text{O})-$ group. Consequently, **2-Methyl-4-heptanone** exists as a pair of enantiomers: (R)-2-methylheptan-4-one and (S)-2-methylheptan-4-one.

Caption: IUPAC Naming Workflow for **2-Methyl-4-heptanone**.

Isomers of 2-Methyl-4-heptanone

Isomers are molecules that have the same molecular formula but different structural arrangements. The molecular formula for **2-Methyl-4-heptanone** is $\text{C}_8\text{H}_{16}\text{O}$. Its isomers can be categorized into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional (or structural) isomers differ in the connectivity of their atoms.

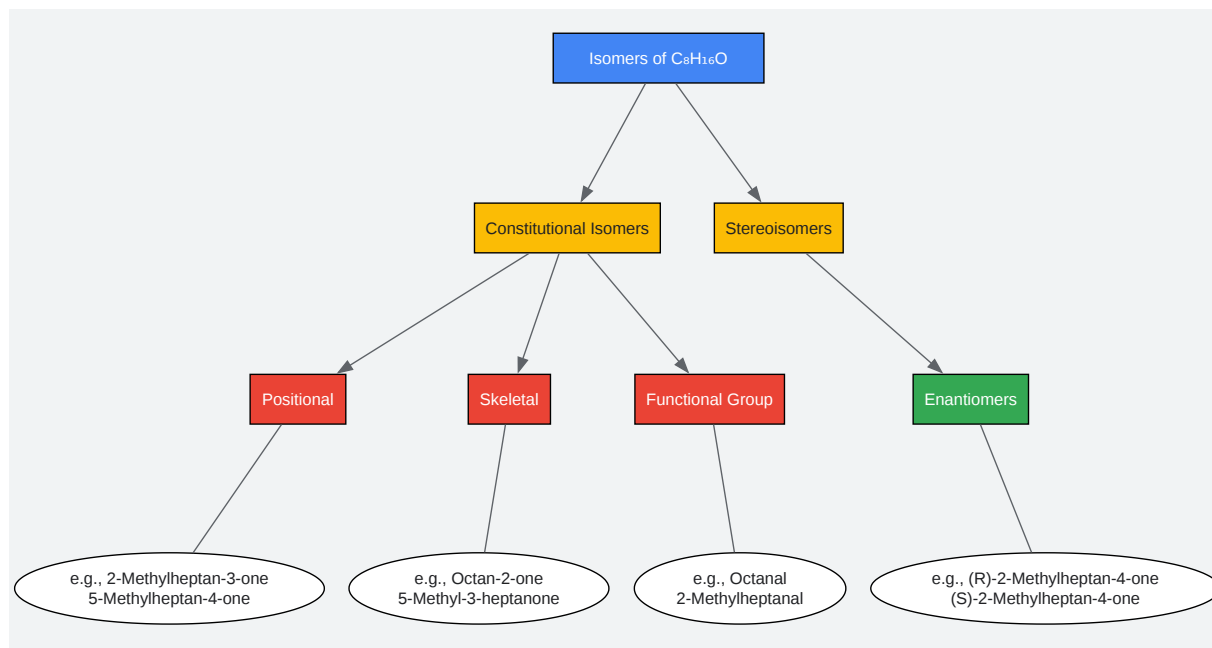
- Positional Isomers: These isomers have the same carbon skeleton and the same functional group, but the position of the functional group or substituent differs.
 - Moving the carbonyl group: 2-Methylheptan-3-one
 - Moving the methyl group: 3-Methylheptan-4-one, 5-Methylheptan-4-one, 6-Methylheptan-4-one
- Skeletal Isomers: These isomers have different carbon skeletons. The arrangement of carbon atoms in the chain is altered.

- Octanones: Octan-2-one, Octan-3-one, Octan-4-one
- Dimethylhexanones: 3,3-Dimethylhexan-2-one, 5-Methyl-3-heptanone
- Functional Group Isomers: These isomers have the same molecular formula but different functional groups. The most common functional group isomers of ketones are aldehydes.
 - Aldehydes: Octanal, 2-Methylheptanal, 2-Ethylhexanal

Stereoisomers

Stereoisomers have the same molecular formula and atom connectivity but differ in the spatial arrangement of atoms.

- Enantiomers: As noted, **2-Methyl-4-heptanone** possesses a chiral center at C2, leading to a pair of non-superimposable mirror images known as enantiomers ((R) and (S) forms). Many of its isomers, such as 2-methylheptan-3-one and 5-methyl-3-heptanone, are also chiral and exist as enantiomeric pairs.



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Caption: Isomer Classification for Ketones with Formula $C_8H_{16}O$.

Physical Properties of Selected Isomers

Quantitative data for **2-Methyl-4-heptanone** and several of its isomers are summarized below for comparative analysis.

| Compound Name | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) |
|----------------------|------------|---------------------------|--------------------|
| 2-Methyl-4-heptanone | 626-33-5 | 128.21 | 155[4][5] |
| Octan-2-one | 111-13-7 | 128.21 | 173 |
| Octan-3-one | 106-68-3 | 128.21 | 167-168 |
| 5-Methyl-3-heptanone | 541-85-5 | 128.21 | 157-158 |
| 4-Methyl-2-heptanone | 6137-06-0 | 128.21 | 163-165 |

Experimental Protocols

Synthesis of 2-Methyl-4-heptanone

A common and effective method for synthesizing **2-methyl-4-heptanone** involves a two-step process: a Grignard reaction followed by oxidation.[6][7] This procedure provides a high yield and avoids some of the separation difficulties found in other synthetic routes.[6][7]

Step 1: Grignard Reaction to form 2-Methyl-4-heptanol

- **Apparatus Setup:** All glassware (a three-necked flask, dropping funnel, condenser) must be thoroughly dried in an oven (e.g., at 80°C overnight) and assembled under a nitrogen atmosphere to exclude moisture.[7]
- **Grignard Reagent Preparation:** Activated magnesium turnings (e.g., 1.9 g, 78 mmol) and a few crystals of iodine are placed in the reaction flask.[7] A solution of 1-chloro-2-methylpropane (e.g., 4.81 g, 52.0 mmol) in anhydrous diethyl ether (30 mL) is added dropwise from the funnel at a rate that maintains a gentle reflux.[7] The use of a primary alkyl halide like 1-chloro-2-methylpropane minimizes unwanted coupling side reactions.[6]
- **Reaction with Aldehyde:** After the Grignard reagent has formed, the solution is cooled. A solution of butanal (e.g., 2.40 g, 33.3 mmol) in anhydrous ether (10 mL) is added dropwise with stirring.[7] The mixture is then refluxed for an additional 20-30 minutes to ensure the reaction goes to completion.[7]

- Workup: The reaction is carefully quenched by the dropwise addition of water (5 mL), followed by 5% aqueous HCl (35 mL).[7] The ether layer, containing the product 2-methyl-4-heptanol, is separated, washed, dried, and the solvent is removed to yield the secondary alcohol.

Step 2: Oxidation of 2-Methyl-4-heptanol to **2-Methyl-4-heptanone**

- Oxidizing Solution: An oxidizing solution is prepared. A common method is adding the alcohol (e.g., 2.00 g, 0.015 mol) dropwise to a stirred solution of sodium dichromate (3.2 g, 0.01 mol) in dilute sulfuric acid (2 mL concentrated H₂SO₄ in 20 mL water).[6][7]
- Reaction: The mixture is stirred at room temperature for approximately 1.5 hours.[6][7]
- Extraction and Purification: Diethyl ether is added to the mixture. The ether layer is washed with 1 N aqueous NaOH, followed by water, and then dried over anhydrous sodium sulfate. [6][7] The ether is removed by distillation, and the remaining liquid, **2-methyl-4-heptanone**, can be further purified by fractional distillation.[6]

Spectroscopic Identification Protocol

The structure of the synthesized ketone can be confirmed using a combination of spectroscopic methods.

- Infrared (IR) Spectroscopy:
 - Prepare a neat sample of the liquid product between two salt (NaCl or KBr) plates.
 - Acquire the IR spectrum.
 - A strong, sharp absorption peak should be observed in the region of 1710-1715 cm⁻¹ for a saturated aliphatic ketone, which is characteristic of the C=O carbonyl stretch.[1][8][9] The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the complete oxidation of the alcohol precursor.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample of the product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

- ^{13}C NMR: Acquire the proton-decoupled ^{13}C NMR spectrum. A characteristic signal in the downfield region of 200-215 ppm is definitive evidence of a ketone carbonyl carbon.[1][10]
- ^1H NMR: Acquire the ^1H NMR spectrum. Protons on the carbons adjacent (alpha) to the carbonyl group (positions 3 and 5) will be deshielded and appear in the 2.0-2.5 ppm region.[9] The signals for the various methyl and methylene groups can be assigned based on their chemical shift, integration, and splitting patterns (multiplicity).
- Mass Spectrometry (MS):
 - Introduce a sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for pure samples.
 - Acquire the electron ionization (EI) mass spectrum.
 - The molecular ion peak (M^+) should be observable, confirming the molecular weight of 128.21 g/mol .[11]
 - Look for characteristic fragmentation patterns of ketones, such as α -cleavage (cleavage of the bond between the carbonyl carbon and an adjacent carbon), which can help confirm the positions of substituents.[11]

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- To cite this document: BenchChem. [IUPAC nomenclature for 2-Methyl-4-heptanone and isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210533#iupac-nomenclature-for-2-methyl-4-heptanone-and-isomers>]

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